molecular formula C2H6OPS2- B14761595 o-Methyl methylphosphonodithioate CAS No. 993-44-2

o-Methyl methylphosphonodithioate

Cat. No.: B14761595
CAS No.: 993-44-2
M. Wt: 141.18 g/mol
InChI Key: RGJVFLINCDNJLQ-UHFFFAOYSA-M
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Description

o-Methyl methylphosphonodithioate: is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phosphorus atom bonded to two sulfur atoms and a methyl group, making it a dithioate derivative of methylphosphonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Methyl methylphosphonodithioate typically involves the reaction of methylphosphonic dichloride with methanethiol in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions: o-Methyl methylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithioate group to thiols.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phosphonodithioates.

Scientific Research Applications

Chemistry: o-Methyl methylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters, which are valuable intermediates in the synthesis of various organophosphorus compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in phosphorus metabolism.

Medicine: Research is ongoing to explore the potential of this compound in developing novel pharmaceuticals, especially as inhibitors of specific enzymes that play a role in disease pathways.

Industry: The compound is used in the production of pesticides and herbicides, leveraging its ability to inhibit key enzymes in pests and weeds.

Mechanism of Action

The mechanism of action of o-Methyl methylphosphonodithioate involves its interaction with enzyme active sites, where it can form covalent bonds with serine residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

  • Diethyl methylphosphonothioate
  • O-Ethyl methylphosphonothioic acid
  • O,S-Diethyl methylphosphonothioate

Comparison: o-Methyl methylphosphonodithioate is unique due to its specific dithioate structure, which imparts distinct reactivity and biological activity compared to its analogs. For instance, while diethyl methylphosphonothioate and O-ethyl methylphosphonothioic acid share similar phosphorus-sulfur bonds, the presence of two sulfur atoms in this compound allows for different oxidation states and reactivity patterns, making it a versatile compound in both chemical synthesis and biological applications.

Properties

CAS No.

993-44-2

Molecular Formula

C2H6OPS2-

Molecular Weight

141.18 g/mol

IUPAC Name

methoxy-methyl-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C2H7OPS2/c1-3-4(2,5)6/h1-2H3,(H,5,6)/p-1

InChI Key

RGJVFLINCDNJLQ-UHFFFAOYSA-M

Canonical SMILES

COP(=S)(C)[S-]

Origin of Product

United States

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